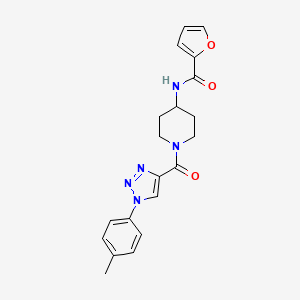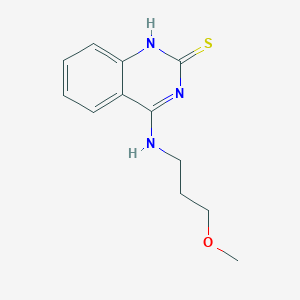
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline is a heterocyclic compound that is a part of many bioactive molecules, including commercial drugs . Quinazoline derivatives have been found to exhibit a range of biological activities, such as antidiabetic , anticancer , and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed by various spectroscopic methods such as NMR, FTIR, and UV–Vis .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can behave as reducing agents in antioxidant activity .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by the position and nature of functional groups attached to the quinazoline moiety .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione is a derivative of quinazoline, a compound that has been extensively studied for its pharmacological potential. Researchers have synthesized various quinazoline derivatives to investigate their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and antitumor activities. For instance, Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, including those with a 3-methoxypropylamino group, and found them effective against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017). Similarly, Dash et al. (2016) focused on derivatives for CNS depressant and anticonvulsant properties, highlighting the versatility of this chemical structure (Dash, Dash, & Laloo, 2016).
Antimicrobial Studies
Gupta and Chaudhary (2012) explored the antimicrobial properties of thiazolo and thiazino benzo[h]quinazolines, compounds closely related to this compound, demonstrating their potential in combating microbial infections (Gupta & Chaudhary, 2012).
Antitumor Activities
In the realm of oncology, Dash et al. (2017) again highlighted the antitumor potential of quinazoline derivatives. Their studies on Swiss albino mice bearing Ehrilich ascites carcinoma showed significant antitumor activity, suggesting the promise of these compounds in cancer therapy (Dash, Dash, Laloo, & Chakraborty, 2017).
Synthesis Techniques
The synthesis of quinazoline derivatives, including those related to this compound, has been a subject of interest. Methods such as ionic liquid-mediated synthesis and other chemical processes have been explored to create these compounds efficiently and safely (Frutos et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-4-7-13-11-9-5-2-3-6-10(9)14-12(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCQYMIDHAOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

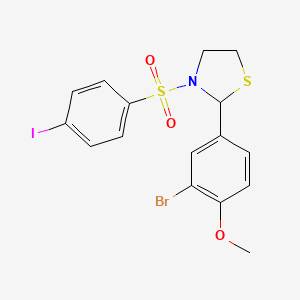
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)
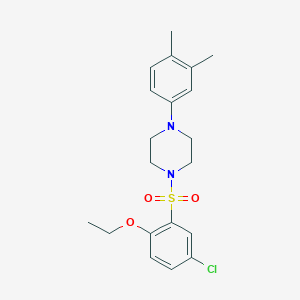
![1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2808983.png)
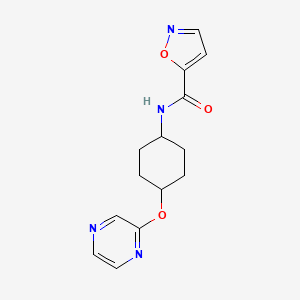
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)
